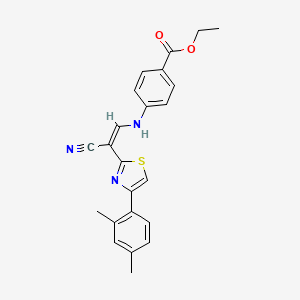

(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate involves the preparation of β-amino-α,β-dehydroamino acid derivatives and heterocyclic systems. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a compound with a similar structure, was synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal. This reagent was then used to produce various heteroarylaminopropenoates and aminoazolopyrimidine derivatives . Another related compound, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, was utilized to synthesize a range of heterocyclic systems, including substituted fused pyrimidinones. The removal of the benzyloxycarbonyl group from these compounds was achieved through catalytic transfer hydrogenation or with hydrogen bromide in acetic acid .

Molecular Structure Analysis

The molecular structure of compounds in this category has been characterized using various spectrometric techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which shares some structural features with the compound of interest, was analyzed and found to crystallize in the Pbca space group. The compound exists as the enamine tautomer in the solid state, with the cyano group cis to the 4-chlorophenyl group, which is indicative of the Z configuration. The bond distances for C=C and C–N were determined to be 1.3930(16) Å and 1.3278(16) Å, respectively .

Chemical Reactions Analysis

The chemical reactions involving these compounds are centered around the transformation of the amino group and the addition of various heterocyclic amines. In the case of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, the substitution of the dimethylamino group with heterocyclic amines led to the formation of different heteroarylaminopropenoates and aminoazolopyrimidine derivatives . Similarly, the methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize various heterocyclic systems, and the selective removal of protective groups was achieved to yield amino-substituted pyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystalline form, bond distances, and tautomeric states affect their reactivity and interactions. For instance, the bifurcated hydrogen bond observed in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, with acceptors C=O (intramolecular) and C≡N (intermolecular), is a significant feature that influences its chemical behavior . The Z configuration of the cyano and phenyl groups also plays a crucial role in the compound's reactivity and the formation of hydrogen bonds.

Wissenschaftliche Forschungsanwendungen

Photoluminescent Properties

The synthesis and characterization of novel photoluminescent materials, such as 3,4-ethylenedioxythiophene (EDOT) derivatives, offer insights into the potential applications of compounds related to (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate. These materials exhibit blue to red emissions and could be relevant in the field of photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).

Polymer Modification and Biocidal Applications

Modifications of polymeric materials with various amine compounds, including 2-aminothiazole derivatives, have been explored for enhanced properties. These modifications can lead to increased thermal stability and potential applications in the medical field due to their antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015).

Heterocyclic Compound Synthesis

The use of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a compound structurally related to the one , has been demonstrated in the synthesis of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and various fused heterocyclic systems (Soršak, Sinur, Golič, & Stanovnik, 1995).

Security Ink Development

Innovations in materials science have led to the development of novel compounds with multi-stimuli responses, such as certain vinyl-thiazolyl derivatives. These have potential applications in security ink development due to their unique properties, such as morphology-dependent fluorochromism (Lu & Xia, 2016).

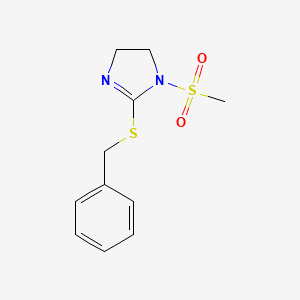

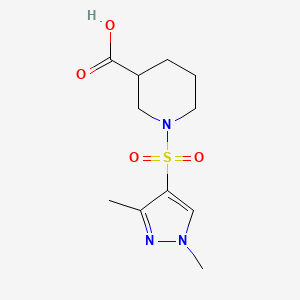

RAFT Polymerization Agents

Compounds like 3,5-dimethyl-1H-pyrazole-1-carbodithioates, which are structurally related to the compound , have been explored for their applicability as RAFT (Reversible Addition-Fragmentation chain Transfer) agents in polymer chemistry. This application is significant for the control of polymerization of various monomers, demonstrating broad applicability in material science (Gardiner, Martinez-Botella, Tsanaktsidis, & Moad, 2016).

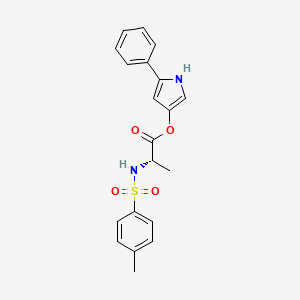

Fluorescent Probes for Acidity Imaging

The development of ratiometric emission fluorescent probes based on certain indole-carbazole derivatives, akin to the compound , highlights their use in visualizing intracellular pH fluctuations and extreme acidity in bacterial cells. This application is crucial in biological and medical research (Fan et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-4-28-23(27)17-6-8-19(9-7-17)25-13-18(12-24)22-26-21(14-29-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,25H,4H2,1-3H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTRBLHWTQWOSL-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)